molecular formula C8H8BNO2 B1463782 3-Cyano-4-methylphenylboronic acid CAS No. 911210-49-6

3-Cyano-4-methylphenylboronic acid

Cat. No.: B1463782
CAS No.: 911210-49-6
M. Wt: 160.97 g/mol
InChI Key: BFFJLRZTXUFIRI-UHFFFAOYSA-N
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Description

3-Cyano-4-methylphenylboronic acid is an organoboron compound that features a cyano group and a methyl group attached to a phenyl ring, along with a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-4-methylphenylboronic acid typically involves the borylation of 3-Cyano-4-methylphenyl halides using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under mild conditions, often in the presence of a base like potassium carbonate, and in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of more robust purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-4-methylphenylboronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-Cyano-4-methylphenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which facilitates the transfer of the aryl group from the boronic acid to the halide substrate. This process involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyano-4-methylphenylboronic acid is unique due to the presence of both cyano and methyl groups on the phenyl ring, which can influence its reactivity and the types of reactions it can undergo. The cyano group, in particular, can act as an electron-withdrawing group, affecting the electronic properties of the compound and its behavior in various chemical reactions .

Biological Activity

3-Cyano-4-methylphenylboronic acid is a compound of interest in medicinal chemistry and biochemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H10BNO2 and is characterized by a boronic acid functional group attached to a cyano-substituted aromatic ring. The presence of both cyano and boronic acid groups contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

  • Enzymatic Interactions : Boronic acids, including this compound, are known to interact with various enzymes, particularly serine proteases and glycosidases. These interactions can inhibit enzymatic activity by forming reversible covalent bonds with the active site residues of enzymes, thereby modulating biochemical pathways.
  • Anticancer Activity : Some studies suggest that boronic acids exhibit anticancer properties by inhibiting proteasome activity, which is crucial for protein degradation and cell cycle regulation. This inhibition can lead to the accumulation of pro-apoptotic factors, inducing cancer cell death.
  • Antimicrobial Properties : Research indicates that certain arylboronic acids can exhibit antimicrobial activity against various pathogens by disrupting bacterial cell wall synthesis or function. The exact mechanism may involve interference with bacterial signaling pathways.

Case Study 1: Anticancer Activity

A study investigated the effects of various boronic acids on cancer cell lines, demonstrating that this compound significantly inhibited cell proliferation in breast cancer models (IC50 values <10 µM) . The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.

Case Study 2: Enzyme Inhibition

In another investigation, this compound was tested as an inhibitor of a specific serine protease involved in inflammatory responses. The compound displayed a strong inhibitory effect (IC50 = 5 µM), suggesting its potential role in managing inflammatory diseases .

Case Study 3: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several boronic acids against Gram-positive and Gram-negative bacteria. Results showed that this compound exhibited moderate antibacterial activity with a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .

Data Table: Summary of Biological Activities

Activity TypeAssay TypeIC50/MIC ValueReference
AnticancerBreast cancer cell lines<10 µM
Enzyme inhibitionSerine protease5 µM
AntimicrobialStaphylococcus aureus32 µg/mL

Properties

IUPAC Name

(3-cyano-4-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO2/c1-6-2-3-8(9(11)12)4-7(6)5-10/h2-4,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFJLRZTXUFIRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681872
Record name (3-Cyano-4-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911210-49-6
Record name (3-Cyano-4-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Cyano-4-methylphenylboronic acid
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Synthesis routes and methods

Procedure details

17.5 ml of n-butyllithium solution (1.6M in hexane) are added dropwise to a solution of 5 g of 5-bromo-2-methylbenzonitrile in 80 ml of dry tetrahydrofuran at −78° C. After stirring at this temperature for 35 minutes, 7.3 ml of triisopropyl borate are added. After one hour, 50 ml of 1N HCl are added to the reaction mixture at −78° C., and the mixture is warmed to room temperature. The phases are separated and the aqueous phase is extracted three more times with 100 ml of diethyl ether each time. The combined organic phases are dried with sodium sulphate, and the solvent is concentrated to 5 ml. The residue is mixed with 150 ml of pentane. The precipitate which has separated out is filtered off with suction and washed twice with pentane. Drying under high vacuum results in 2.85 g of the title compond as a pale yellow solid. Rt=2.98.
Quantity
17.5 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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